Ethyl (pentyloxy)carbamate
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Overview
Description
Ethyl pentyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Ethyl pentyloxycarbamate is characterized by its unique chemical structure, which includes an ethyl group, a pentyloxy group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pentyloxycarbamate typically involves the reaction of pentyloxy alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl pentyloxycarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl pentyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl pentyloxycarbamate can hydrolyze to form pentyloxy alcohol and ethyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Pentyloxy alcohol and ethyl carbamate.
Oxidation: Carbonyl compounds.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Ethyl pentyloxycarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease and cholinesterase enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with carbamate moieties.
Industry: Utilized in the production of polymers and resins, where the carbamate group imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of ethyl pentyloxycarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be beneficial in agricultural applications to reduce the volatilization of ammonia from fertilizers.
Comparison with Similar Compounds
Ethyl pentyloxycarbamate can be compared with other carbamates, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, ethyl pentyloxycarbamate is unique due to the presence of the pentyloxy group, which imparts different physicochemical properties and reactivity. Similar compounds include:
Methyl carbamate: Simpler structure with a methyl group instead of a pentyloxy group.
Ethyl carbamate: Lacks the pentyloxy group, resulting in different reactivity and applications.
Ethyl pentyloxycarbamate stands out due to its specific structural features, which make it suitable for specialized applications in various fields.
Biological Activity
Ethyl (pentyloxy)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of carbamates known for their diverse biological effects, including anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a pentyloxy group attached to a carbamate moiety, which is essential for its biological activity. The functional groups present in this structure contribute to its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, suggesting significant antiproliferative activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HeLa | 18 |
These findings suggest that this compound may induce apoptosis in cancer cells, although the precise mechanisms remain to be elucidated.
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Its efficacy against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) studies.
- Research Findings : The compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition with MIC values ranging from 32 µg/mL to 64 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 48 |
This antimicrobial activity suggests that this compound could be developed as a potential therapeutic agent for treating bacterial infections.
3. Neuroprotective Effects
The neuroprotective potential of this compound was assessed in models of oxidative stress-induced neuronal damage.
- Experimental Results : In a study using PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant protective effects, reducing apoptosis by up to 40% compared to untreated controls.
The biological activities of this compound are believed to involve several mechanisms:
- Antioxidant Activity : The compound may act as a free radical scavenger, mitigating oxidative stress in cells.
- Apoptosis Induction : this compound appears to activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Properties
CAS No. |
89320-17-2 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl N-pentoxycarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
SNKJMYRLVGSDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCONC(=O)OCC |
Origin of Product |
United States |
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